
methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound with a unique structure that includes an indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of indene derivatives with appropriate reagents. One common method includes the reaction of 2,3-dihydro-1H-indene with methyl chloroformate in the presence of a base to form the ester. Subsequent amination using ammonia or an amine source yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
科学研究应用
Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
作用机制
The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .
相似化合物的比较
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene ring structure and has been studied as a selective discoidin domain receptor 1 (DDR1) inhibitor.
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: This is a closely related compound with similar chemical properties and applications.
Uniqueness
Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-7-5-8(12)6-10(7)9/h2-4,8H,5-6,12H2,1H3 |
InChI 键 |
JMJFMMYKGMIXEK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C1CC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





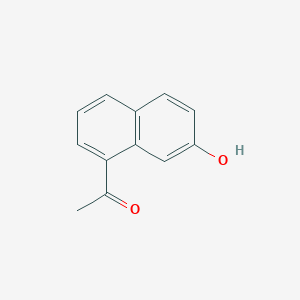
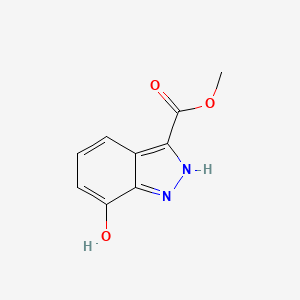

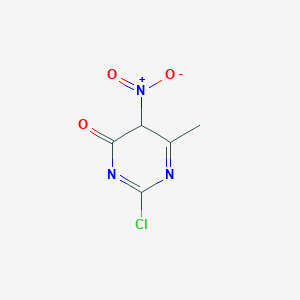
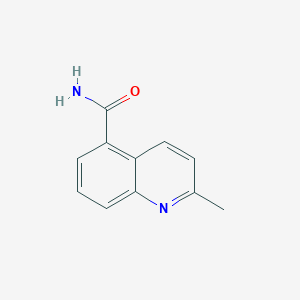

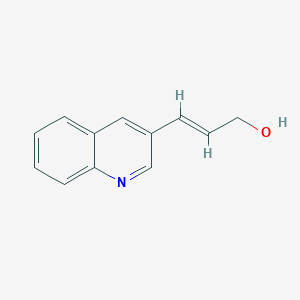

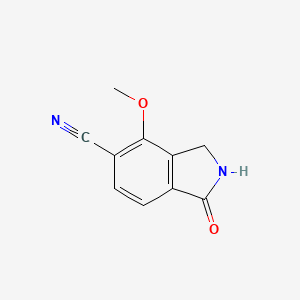
![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)

